molecular formula C9H16O3 B12271663 1-(Propoxymethyl)cyclobutane-1-carboxylic acid

1-(Propoxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B12271663
M. Wt: 172.22 g/mol
InChI Key: HVARHOUMCSQBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propoxymethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol This compound is characterized by a cyclobutane ring substituted with a propoxymethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with propoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(Propoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The propoxymethyl group can be substituted with other functional groups using reagents like halides or nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Propoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propoxymethyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-(Propoxymethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-(propoxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-2-6-12-7-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11)

InChI Key

HVARHOUMCSQBIF-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1(CCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.